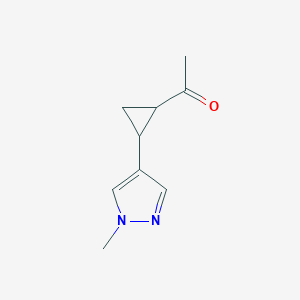

1-(2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl)ethan-1-one

Description

1-(2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl)ethan-1-one is a cyclopropane-containing ketone featuring a 1-methylpyrazole substituent. Its core structure consists of a cyclopropyl ring directly bonded to an ethanone moiety (C=O) and a heteroaromatic pyrazole group. Cyclopropane rings are known to impart unique steric and electronic properties, while pyrazole moieties are prevalent in medicinal chemistry due to their hydrogen-bonding capacity and metabolic stability .

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

1-[2-(1-methylpyrazol-4-yl)cyclopropyl]ethanone |

InChI |

InChI=1S/C9H12N2O/c1-6(12)8-3-9(8)7-4-10-11(2)5-7/h4-5,8-9H,3H2,1-2H3 |

InChI Key |

ZBLZAUVQUXRXLU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CC1C2=CN(N=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl)ethan-1-one typically involves the cyclopropanation of an appropriate pyrazole derivative. One common method includes the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with a cyclopropyl Grignard reagent under anhydrous conditions. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) at low temperatures to ensure the formation of the desired cyclopropyl intermediate. The intermediate is then subjected to oxidation using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in aqueous solution, chromium trioxide (CrO3) in acetic acid.

Reduction: Sodium borohydride (NaBH4) in methanol, lithium aluminum hydride (LiAlH4) in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-(2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl)ethan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 1-(2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Key analogs are compared in Table 1 , highlighting substituent diversity and molecular properties.

Table 1: Structural Comparison of Cyclopropane-Ethanone Derivatives

Key Observations:

- Electronic Effects : The target compound’s pyrazole group introduces electron-withdrawing character, contrasting with the electron-donating methoxy group in and the electron-deficient fluorinated aromatic ring in .

- Steric Profile : The isopropyl substituent in creates significant steric bulk compared to the planar pyrazole in the target compound.

- Chirality : The bromo-fluoro analog in exhibits stereochemical complexity due to its (1R,2R) configuration, whereas the target compound lacks chiral centers.

Physicochemical and Spectral Properties

- NMR Data : The methoxyphenyl analog () shows characteristic aromatic protons at δ 7.85–6.75 ppm and methoxy singlet at δ 3.80 ppm. The target compound’s pyrazole protons would likely resonate near δ 7.5–8.0 ppm.

- Melting Points : Halogenated derivatives (e.g., ) exhibit higher melting points (>130°C) due to stronger intermolecular forces, while alkylated analogs () are likely liquids or low-melting solids.

- Solubility : The pyrazole group may improve aqueous solubility compared to purely aromatic analogs, though less than sulfonyl or hydroxyl-containing derivatives .

Biological Activity

1-(2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl)ethan-1-one is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological mechanisms, effects, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C8H12N2O

- Molecular Weight : 152.19 g/mol

The biological activity of this compound is hypothesized to involve the modulation of various biochemical pathways:

- Target Enzymes : Similar compounds have been noted to affect enzymes such as nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in NAD+ metabolism, influencing energy production and cellular signaling pathways.

- Cellular Effects : The inhibition of NAMPT can lead to altered energy metabolism, affecting cell proliferation and apoptosis. For example, some pyrazole derivatives have shown significant apoptotic effects in cancer cell lines .

Biological Activity Overview

Various studies have highlighted the biological activities associated with pyrazole derivatives, including:

- Antitumor Activity : Research indicates that pyrazole derivatives exhibit inhibitory effects on cancer cell lines by targeting specific kinases involved in tumorigenesis. For instance, compounds have been shown to inhibit BRAF(V600E) and EGFR pathways, which are crucial in certain cancers .

- Anti-inflammatory Effects : Pyrazole derivatives have demonstrated anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation .

Antitumor Activity

A study conducted on a series of pyrazole derivatives found that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231. These compounds showed enhanced activity when combined with doxorubicin, suggesting a synergistic effect that could improve therapeutic outcomes in breast cancer treatment .

Anti-inflammatory Activity

Another investigation into the anti-inflammatory properties of pyrazole derivatives revealed their ability to inhibit pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .

Data Table: Biological Activities of Related Pyrazole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.